molecular formula C8H9F3N2 B168942 N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine CAS No. 165558-80-5

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine

Cat. No.: B168942
CAS No.: 165558-80-5
M. Wt: 190.17 g/mol
InChI Key: MMRPRAIHDBXPHW-UHFFFAOYSA-N
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Description

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is a fluorinated pyridine derivative. Compounds containing fluorine atoms, such as this one, are of significant interest due to their unique physicochemical properties. These properties make them valuable in various fields, including agrochemicals, pharmaceuticals, and materials science .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and trifluoromethyl-substituted aromatic compounds. Examples include 2-(trifluoromethyl)pyridine and 4-(trifluoromethyl)aniline .

Uniqueness

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is unique due to the presence of both the N-methyl and trifluoromethyl groups, which confer distinct physicochemical properties. These properties make it particularly valuable in applications requiring high metabolic stability and specific interactions with biological targets .

Properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-12-5-6-2-3-13-7(4-6)8(9,10)11/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRPRAIHDBXPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437468
Record name N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165558-80-5
Record name N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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